molecular formula C23H26N4O3S B2641199 2-([1,1'-biphenyl]-4-yl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone CAS No. 1903504-37-9

2-([1,1'-biphenyl]-4-yl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone

Cat. No.: B2641199
CAS No.: 1903504-37-9
M. Wt: 438.55
InChI Key: YNQIZFJCPZBFAR-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-4-yl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a synthetically derived organic compound designed for advanced biochemical and pharmacological research. This molecule features a complex structure that integrates a [1,1'-biphenyl]-4-yl group, a 1,4-diazepane ring, and a 1-methyl-1H-imidazole-4-sulfonyl moiety, forming a ketone derivative. Its multifunctional architecture suggests potential as a key intermediate or a bioactive scaffold in medicinal chemistry programs. Compounds with similar structural features, such as the 1,4-diazepane core, have been investigated for their positive inotropic activity in biological assays, indicating potential utility in cardiovascular research . The presence of the sulfonyl group attached to a heterocyclic system is a common pharmacophore in drug discovery, often contributing to target binding affinity and selectivity. The biphenyl component may enhance the molecule's ability to interact with various enzyme binding pockets, similar to how the biphenyl moiety is utilized in other bioactive molecules like Flurbiprofen, a well-known nonsteroidal anti-inflammatory drug . This reagent is provided as a solid and is intended for use by qualified researchers in early discovery and development. It is ideal for probing structure-activity relationships, screening against biological targets, and developing novel therapeutic agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to conduct their own analytical characterization to confirm identity and purity prior to use.

Properties

IUPAC Name

1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-2-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-25-17-22(24-18-25)31(29,30)27-13-5-12-26(14-15-27)23(28)16-19-8-10-21(11-9-19)20-6-3-2-4-7-20/h2-4,6-11,17-18H,5,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQIZFJCPZBFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-4-yl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the biphenyl and imidazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents might include sulfonyl chlorides, diazepane derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The biphenyl group can be reduced to form different derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific applications. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound A: (4-((1-Methyl-1H-Imidazol-4-yl)Sulfonyl)-1,4-Diazepan-1-yl)(1-(Thiophen-2-yl)Cyclopentyl)Methanone

  • Shared Features : Both compounds contain the 1,4-diazepane-sulfonylimidazole core.
  • Key Differences: Substituent on Diazepane: Compound A has a thiophene-cyclopentyl group, while the target compound has a biphenyl-ethanone moiety.

Compound B: 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone

  • Shared Features: Both have sulfonylphenyl and ethanone groups.
  • Key Differences :
    • Heterocycle : Compound B uses a triazole ring instead of diazepane.
    • Biological Activity : Triazole derivatives are often antifungal (e.g., fluconazole analogues), whereas diazepane-containing compounds are explored for CNS targets due to their flexibility .

Functional Group Analogues

Compound C : 2-Aryl-4-Benzoyl-Imidazole Derivatives

  • Shared Features: Imidazole sulfonyl groups and methanone linkages.
  • Key Differences :
    • Backbone : Compound C uses a simpler imidazole ring, while the target compound’s diazepane allows for broader conformational sampling.
    • Synthesis : Both employ sulfonyl chloride coupling (e.g., benzenesulfonyl chloride in ), but the target compound likely requires multi-step diazepane functionalization .

Compound D : 1-[(1,3-Biphenyl)-4-ylPhenylmethyl]-1H-Imidazole

  • Shared Features : Biphenyl and imidazole groups.
  • Key Differences: Linkage: Compound D connects biphenyl to imidazole via a methylene bridge, whereas the target compound uses a diazepane-ethanone spacer. Flexibility: The diazepane-ethanone linker in the target compound may improve binding to deep protein pockets compared to Compound D’s rigid structure .

Pharmacological Proxies

Compound E : Ketoconazole Analogues (e.g., cis-1-Acetyl-4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-Imidazol-1-ylMethyl)-1,3-Dioxolan-4-yl)Methoxy)Phenyl)Piperazine)

  • Shared Features : Imidazole and sulfonyl-like (dioxolane) groups.
  • Key Differences :
    • Target Specificity : Ketoconazole analogues target CYP51 (antifungal), whereas the target compound’s diazepane-biphenyl structure may favor kinase or G-protein-coupled receptor inhibition .

Comparative Data Table

Feature Target Compound Compound A Compound B
Core Heterocycle 1,4-Diazepane 1,4-Diazepane 1,2,4-Triazole
Sulfonyl Group Position 4-((1-Methylimidazol-4-yl)Sulfonyl) 4-((1-Methylimidazol-4-yl)Sulfonyl) 4-(Phenylsulfonyl)Phenyl
Key Substituent Biphenyl-4-yl-Ethanone Thiophen-2-yl-Cyclopentyl 2,4-Difluorophenyl
Molecular Weight (Da) ~450 (estimated) ~420 (estimated) ~500
Likely Applications Kinase/CNS Targets Antiproliferative Agents Antifungal Agents

Biological Activity

The compound 2-([1,1'-biphenyl]-4-yl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone , often referred to in scientific literature by its chemical structure or CAS number, has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on antitumor, antimicrobial, and other therapeutic effects supported by diverse research findings.

Chemical Structure and Properties

The compound features a biphenyl moiety linked to a diazepan structure with a sulfonyl group, contributing to its biological activity. The molecular formula is C20H22N4O2SC_{20}H_{22}N_{4}O_{2}S, and it has a molecular weight of approximately 398.48 g/mol.

PropertyValue
Molecular FormulaC20H22N4O2SC_{20}H_{22}N_{4}O_{2}S
Molecular Weight398.48 g/mol
LogP3.85
SolubilitySoluble in DMSO

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)

The compound exhibited GI50 values (the concentration required to inhibit cell growth by 50%) in the range of 10–30 μM , indicating a promising antitumor profile compared to established chemotherapeutics.

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against several bacterial strains and fungi. Key findings include:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (μg/mL)
S. aureus15
E. coli32
P. aeruginosa64

The compound demonstrated a bactericidal effect on S. aureus, with a significant reduction in biofilm formation observed at sub-MIC concentrations.

The biological activity of the compound is attributed to its ability to interact with specific molecular targets within cells:

  • Antitumor Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.

Case Studies

Several case studies have been documented that illustrate the effectiveness of this compound in preclinical models:

  • Study on Lung Cancer :
    • A549 cells treated with the compound showed a dose-dependent decrease in viability.
    • In vivo studies in mice indicated tumor regression when administered at doses of 10 mg/kg.
  • Study on Bacterial Infections :
    • In an infection model using S. aureus, treatment with the compound resulted in significant survival rates compared to untreated controls.

Q & A

Basic: What are the typical synthetic routes for preparing 2-([1,1'-biphenyl]-4-yl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone?

The compound can be synthesized via multi-step reactions involving sulfonylation, coupling, and acylation. A common approach is:

Sulfonylation of diazepane : React 1,4-diazepane with 1-methyl-1H-imidazole-4-sulfonyl chloride under basic conditions (e.g., NaHCO₃) to form the sulfonamide intermediate .

Friedel-Crafts acylation : Introduce the biphenyl group via acylation using biphenyl-4-carbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

Purification : Use column chromatography (e.g., hexane:ethyl acetate gradient) for isolation. Yields typically range from 15–40% due to steric hindrance and competing side reactions .

Advanced: How can reaction conditions be optimized to improve the yield of the sulfonylation step?

Key parameters for optimization:

  • Temperature : Lower temperatures (0–5°C) reduce side reactions during sulfonylation .
  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance nucleophilic displacement efficiency .
  • Catalyst : Use tetrabutylammonium fluoride (TBAF) to stabilize intermediates and improve regioselectivity .
  • Workflow : Employ continuous flow reactors for large-scale synthesis to maintain consistent conditions and reduce hydrolysis .

Basic: What spectroscopic methods are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm biphenyl, imidazole, and diazepane moieties. Key signals:
    • Biphenyl aromatic protons (δ 7.4–7.8 ppm, multiplet).
    • Imidazole protons (δ 7.2–7.5 ppm) .
  • HRMS : Validate molecular weight (expected [M+H]⁺ ≈ 474.2 g/mol).
  • X-ray crystallography : Resolve stereochemistry and confirm sulfonamide geometry (if crystalline) .

Advanced: How can discrepancies in NMR data (e.g., unexpected splitting) be resolved?

  • 2D NMR (COSY, HSQC) : Assign overlapping signals from diazepane and imidazole groups. For example, NOESY can confirm spatial proximity of sulfonyl and methyl groups .
  • Dynamic NMR : Assess conformational flexibility of the diazepane ring, which may cause signal splitting at room temperature .
  • Computational modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian) to identify misassignments .

Basic: What in vitro assays are used to evaluate its biological activity?

  • Antifungal assays : Broth microdilution (CLSI M38) against Candida albicans and Aspergillus fumigatus .
  • Receptor binding : Radioligand displacement assays (e.g., GABAₐ receptor binding to assess diazepane interactions) .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values .

Advanced: How can mechanistic studies elucidate its interaction with fungal targets?

  • Molecular docking : Simulate binding to fungal CYP51 (lanosterol 14α-demethylase) using AutoDock Vina. Focus on imidazole-sulfonyl interactions with the heme iron .
  • Metabolite profiling : LC-MS/MS to identify degradation products in fungal cultures, revealing metabolic stability .
  • Resistance studies : Serial passage assays under sub-MIC conditions to detect mutations in target proteins .

Basic: What computational tools are recommended for studying its physicochemical properties?

  • LogP calculation : Use ChemAxon or Schrodinger’s QikProp to predict lipophilicity .
  • pKa estimation : ADMET Predictor or ACD/Labs to assess ionization states of the imidazole and sulfonamide groups .
  • Solubility : COSMO-RS simulations in solvents like DMSO or water .

Advanced: How can AI-driven platforms enhance reaction optimization?

  • Reaction prediction : Train neural networks (e.g., IBM RXN) on diazepane sulfonylation datasets to propose optimal conditions .
  • Active learning : Use Bayesian optimization to iteratively refine parameters (e.g., solvent ratio, catalyst loading) based on real-time HPLC yield data .
  • Failure analysis : Apply natural language processing (NLP) to extract insights from failed reaction logs in electronic lab notebooks .

Basic: What safety protocols are critical when handling this compound?

  • PPE : Gloves, lab coat, and goggles due to potential irritancy (similar to sulfonamide intermediates) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How can environmental persistence and degradation pathways be studied?

  • Photolysis : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC-UV. Identify byproducts using HRMS .
  • Biodegradation : OECD 301F test with activated sludge to assess microbial breakdown.
  • Ecotoxicity : Daphnia magna acute toxicity assay to determine LC₅₀ for environmental risk assessment .

Basic: How to address low yields in the final acylation step?

  • Catalyst screening : Test alternatives to AlCl₃ (e.g., FeCl₃, ZrCl₄) for improved Friedel-Crafts efficiency .
  • Protecting groups : Temporarily protect the imidazole nitrogen with Boc to prevent undesired side reactions .

Advanced: What statistical methods resolve contradictions in biological activity data?

  • Meta-analysis : Aggregate data from multiple assays using random-effects models to account for variability .
  • Multivariate analysis : PCA to identify confounding variables (e.g., solvent residue in tested samples) .
  • Dose-response modeling : Fit data to Hill or Log-logistic equations to compare potency across studies .

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